ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate
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Overview
Description
Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate typically involves the reaction of 3-formylcoumarin with ethyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted coumarin derivatives.
Scientific Research Applications
Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A fluorinated coumarin derivative with enhanced lipophilicity and bioavailability.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: A similar compound with a methyl ester group instead of an ethyl ester.
(2-oxo-2H-chromen-3-yl)acetic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit key signaling pathways involved in cancer progression makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H13NO5 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 2-[(2-oxochromene-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H13NO5/c1-2-19-12(16)8-15-13(17)10-7-9-5-3-4-6-11(9)20-14(10)18/h3-7H,2,8H2,1H3,(H,15,17) |
InChI Key |
JBCGOLUNHNHANI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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